BIIE0246 [(S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6h)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]argininamide] is a non-peptide, low molecular weight, selective antagonist for the Neuropeptide Y Y2 receptor (Y2R) []. It is a valuable pharmacological tool used to investigate the role of Y2 receptors in various physiological processes in both in vitro and in vivo studies [, , , , , , , ]. BIIE0246 exhibits high selectivity for Y2R over other NPY receptor subtypes like Y1, Y4, and Y5 [, , ].
Biie-0246 is classified as a non-peptide antagonist of neuropeptide Y. It was synthesized to provide a more effective alternative to peptide-based antagonists, which often have limitations in terms of stability and bioavailability. The compound is primarily sourced from chemical suppliers specializing in pharmacological research, such as Tocris Bioscience and MedChemExpress .
The synthesis of Biie-0246 involves several key steps that utilize standard organic chemistry techniques. The compound's structure includes a complex arrangement of functional groups that contribute to its receptor-binding properties:
Specific reaction conditions such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity, although detailed parameters may vary based on the laboratory protocols used .
The molecular structure of Biie-0246 is characterized by its complex arrangement of rings and functional groups. The compound can be represented by the following structural formula:
Key features include:
The three-dimensional conformation of Biie-0246 is crucial for its biological activity, influencing how it fits into the Y2 receptor binding site .
Biie-0246 participates in several chemical reactions relevant to its pharmacological profile:
Biie-0246 exerts its effects primarily through antagonism of the Y2 receptor:
The detailed mechanism involves altering intracellular signaling cascades typically activated by neuropeptide Y binding to the Y2 receptor.
Biie-0246 has several scientific applications:
The compound's unique properties make it a valuable tool for researchers exploring the complexities of neuropeptide interactions in various physiological contexts .
The characterization of Neuropeptide Y (NPY) receptors began in the 1980s with pharmacological studies distinguishing Y1 and Y2 subtypes based on agonist selectivity. Y1 receptors required the full NPY molecule for activation, whereas Y2 receptors responded to C-terminal fragments like NPY13–36 [1]. Molecular cloning in the 1990s revealed a complex family of receptors, with Y2 identified as a Gi/o-protein-coupled receptor (GPCR) encoded by the NPY2R gene on human chromosome 4q31 [9]. Autoradiographic studies using [125I]PYY3–36 revealed dense Y2 binding in the hippocampus, brainstem, and autonomic nervous system, suggesting roles in neurotransmission, neuroendocrine function, and cardiovascular regulation [1] [9]. Crucially, Y2 receptors were localized presynaptically, functioning as autoreceptors inhibiting NPY release or heteroreceptors modulating glutamate/GABA release [6] [8].
Table 1: Evolution of NPY Receptor Subtype Classification
Receptor | Year Identified | Key Agonist Selectivity | Primary Signaling | Tissue Distribution |
---|---|---|---|---|
Y1 | 1986 | [Leu31,Pro34]NPY | Gαi/o, ↓cAMP | Widely expressed (CNS, vasculature) |
Y2 | 1988 | NPY13–36, PYY3–36 | Gαi/o, ↓cAMP | Presynaptic terminals (CNS, SNS) |
Y4 | 1995 | Pancreatic Polypeptide (PP) | Gαi/o, ↓cAMP | Pancreas, intestine |
Y5 | 1996 | [D-Trp32]NPY | Gαi/o, ↓cAMP | Hypothalamus |
Early peptide agonists (e.g., NPY13–36) and antagonists suffered from poor metabolic stability, limited blood-brain barrier (BBB) penetration, and cross-reactivity with Y1/Y5 receptors [3]. For instance, PYY3–36 exhibited affinity for Y5 receptors, complicating functional studies [1]. Non-peptide antagonists offered solutions:
BIIE0246 ((S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide) exhibits nanomolar affinity for Y2 receptors:
Table 2: BIIE0246 Binding Affinity Across NPY Receptor Subtypes
Receptor Subtype | Species | Binding Assay | Ki or IC50 (nM) | Selectivity vs. Y2 |
---|---|---|---|---|
Y2 | Human | [125I]PYY displacement | 3.3 | 1x |
Y1 | Human | [125I]NPY displacement | >10,000 | >3,000-fold |
Y4 | Human | [125I]PP binding | >10,000 | >3,000-fold |
Y5 | Rat | [125I]PYY displacement | >10,000 | >3,000-fold |
BIIE0246 acts primarily at presynaptic Y2 autoreceptors, which tonically suppress NPY release. Key evidence:
Y2 receptors co-localize with noradrenaline in sympathetic neurons. BIIE0246 enhances stimulated noradrenaline release in tissues like the rat vas deferens and pig spleen [3] [8]. Notably, this effect requires concurrent Y2 and α2-adrenoceptor blockade for maximal facilitation, indicating synergistic presynaptic inhibition [8].
BIIE0246’s effects are context-dependent:
Central Y2 blockade exerts anxiolytic effects:
Table 3: Key Research Applications of BIIE0246
Physiological System | Model | BIIE0246 Effect | Mechanistic Insight |
---|---|---|---|
Energy Homeostasis | WT mice on Western diet | Increased adiposity | Baseline NPY insufficient for Y2 blockade benefit |
OE-NPYDβH mice on Western diet | Reduced fat mass gain | Counteracts NPY excess in obesity | |
Anxiety | Rat elevated plus-maze | ↑ Open-arm time (anxiolysis) | Disinhibition of NPY release in limbic circuits |
Sympathetic Control | Pig renal nerve stimulation | ↑ Noradrenaline/NPY overflow | Presynaptic Y2 autoreceptor blockade |
Y2 antagonism reduces ethanol self-administration in dependent rats:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7